
1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by dehydration of the oxime using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . This method is notable for being metal-free, cost-effective, and highly efficient, with excellent yields of up to 99% .
Chemical Reactions Analysis
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups such as halides or nitro groups are introduced. Common reagents used in these reactions include formic acid, hydroxylamine hydrochloride, and orthophosphoric acid.
Scientific Research Applications
Agricultural Chemistry
This compound plays a crucial role in the development of herbicides and fungicides. Its efficacy in protecting crops from pests and diseases has been documented in various studies.
- Case Study : A study demonstrated that derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibited strong antifungal activity against several phytopathogenic fungi, outperforming traditional fungicides like boscalid .
Compound | Activity | Target Fungi |
---|---|---|
This compound derivative | High | Fusarium spp., Aspergillus spp. |
Pharmaceutical Development
Research indicates that this compound has potential therapeutic effects, particularly in anti-inflammatory and analgesic formulations. It is being explored as a possible alternative to conventional pain relief medications.
- Case Study : In a study evaluating various derivatives as BRAF V600E inhibitors, one derivative showed an IC50 value of 0.11 μM against the A375 cell line, indicating potent anti-cancer properties .
Derivative | IC50 (μM) | Target Cell Line |
---|---|---|
Compound 10a | 0.11 | A375 |
Compound 10b | 0.94 | WM266.4 |
Material Science
The compound is also utilized in synthesizing advanced materials, including polymers and coatings that exhibit enhanced durability and environmental resistance.
- Application Example : Research has shown that incorporating pyrazole derivatives into polymer matrices improves thermal stability and mechanical properties .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection and quantification of other compounds. This application is vital for quality control processes in manufacturing.
- Methodology : Various analytical techniques such as UV-Vis spectroscopy and chromatography utilize this compound to enhance detection sensitivity .
Biochemistry
Researchers are investigating the role of this compound in biochemical pathways, contributing to understanding metabolic processes and potential applications in treating metabolic disorders.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, a new class of fungicides.
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound has similar structural features but different biological activities and applications. The uniqueness of this compound lies in its diverse range of applications and its ability to serve as a versatile precursor for the synthesis of various functional groups and biologically active molecules.
Biological Activity
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring with two phenyl groups attached at the 1 and 3 positions, and a carboxylic acid group at the 4 position. Its molecular formula is C15H13N3O2, and it has notable solubility in organic solvents.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound derivatives. For instance, a study evaluated a series of synthesized compounds for their effectiveness against various pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In one study, compounds derived from this compound were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that these compounds may serve as effective agents in managing inflammatory diseases .
Anticancer Properties
Research has highlighted the anticancer activity of specific derivatives of this compound. A notable compound demonstrated potent inhibitory effects on BRAF V600E mutant melanoma cell lines (A375 and WM266.4), with IC50 values as low as 0.11 µM . Molecular docking studies indicated that these compounds bind effectively to the active site of the BRAF V600E protein, suggesting a mechanism for their anticancer activity .
Study on Antimicrobial Activity
In a detailed study published in 2021, a series of novel pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results showed that compounds containing electron-withdrawing groups exhibited enhanced activity against a range of bacterial strains .
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where it was found that specific substitutions on the pyrazole ring significantly increased the inhibition of nitric oxide production in LPS-stimulated macrophages .
Anticancer Evaluation
A comprehensive evaluation of various pyrazole derivatives was conducted to assess their anticancer potential against human cancer cell lines. The study found that certain modifications led to increased cytotoxicity against breast and lung cancer cells .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-diphenyl-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A representative route involves:
Cyclocondensation : React ethyl acetoacetate, phenylhydrazine, and DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
Hydrolysis : Treat the ester intermediate with a strong base (e.g., NaOH) under reflux to yield the carboxylic acid derivative .
Alternative methods include coupling pyrazole-4-carboxylic acid hydrazides with active esters (e.g., ethyl acetoacetate) to form derivatives .
Q. How is the compound characterized structurally and spectrally?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal structure, bond lengths, and angles. For example, XRD confirmed the planar pyrazole ring and carboxylic group orientation in related analogs .
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, N-H stretches for hydrazide derivatives) .
- NMR : H and C NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
- DFT Calculations : Validate experimental data by comparing theoretical vs. observed geometries and vibrational frequencies .
Q. What are the recommended storage conditions and stability considerations?
- Methodological Answer :
- Storage : Store at 0–8°C in airtight containers to prevent degradation .
- Stability : Stable under normal conditions but avoid strong oxidizers (e.g., peroxides) and high temperatures, which may produce hazardous decomposition products (e.g., CO, NOₓ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or crystallographic data for pyrazole derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental XRD data with DFT-optimized geometries to identify discrepancies in bond angles or torsion .
- Solvent Effects : Re-record NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess tautomerism or dynamic effects .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities or isomerization .
Q. What strategies optimize the synthesis of bioactive derivatives (e.g., antimicrobial agents)?
- Methodological Answer :
- Derivatization :
Hydrazide Formation : React the carboxylic acid with hydrazine hydrate to form 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide, a precursor for Schiff bases or thiadiazine conjugates .
Coupling Reactions : Use HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds with heterocycles (e.g., 1,3,4-thiadiazines) .
- Bioactivity Screening : Assess antimicrobial activity via disc diffusion assays (e.g., against E. coli or S. aureus) and antioxidant potential via DPPH radical scavenging assays .
Q. How can computational methods guide the design of pyrazole-based inhibitors?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities of derivatives to target proteins (e.g., COX-2 or bacterial enzymes) .
- ADMET Prediction : Apply tools like SwissADME to evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) before synthesis .
- QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity to prioritize functional groups .
Properties
IUPAC Name |
1,3-diphenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDCLPBNWLJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357213 | |
Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77169-12-1 | |
Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.